Laminaribiitol
Description
Laminaribiitol is a disaccharide alcohol derived from laminarin, a β-1,3-glucan found in brown algae. Structurally, it consists of two glucose units linked by a β-1,3-glycosidic bond, with both reducing ends reduced to alcohols (C6H14O11; molecular weight 362.3 g/mol). It exhibits high water solubility (>500 mg/mL at 25°C) and is characterized by its non-reducing properties, making it stable under alkaline conditions.
Properties
Molecular Formula |
C12H24O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
VQHSOMBJVWLPSR-CRLSIFLLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
Laminaribiitol belongs to the family of sugar alcohols (polyols) derived from oligosaccharides. Its structural analogs include cellobiitol (β-1,4-linked glucose dimer alcohol) and gentiobiitol (β-1,6-linked glucose dimer alcohol).
Table 1: Structural Comparison of this compound and Analogous Compounds
| Compound | Glycosidic Bond | Molecular Formula | Molecular Weight (g/mol) | Reducing Ends |
|---|---|---|---|---|
| This compound | β-1,3 | C12H24O11 | 362.3 | None |
| Cellobiitol | β-1,4 | C12H24O11 | 362.3 | None |
| Gentiobiitol | β-1,6 | C12H24O11 | 362.3 | None |
| Laminaripentaose | β-1,3 | C30H52O26 | 828.7 | One |
Key Observations :
- All three disaccharide alcohols share the same molecular formula but differ in glycosidic linkage, impacting their biological activity and solubility .
- Unlike laminaripentaose (a β-1,3-glucan oligomer with a reducing end), this compound’s non-reducing nature enhances stability in industrial applications .
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Comparators
| Compound | Solubility (H2O, 25°C) | Melting Point (°C) | Hygroscopicity |
|---|---|---|---|
| This compound | >500 mg/mL | 195–200 | Low |
| Cellobiitol | ~300 mg/mL | 180–185 | Moderate |
| Gentiobiitol | ~450 mg/mL | 190–195 | Low |
| Sorbitol | 2350 mg/mL | 95–98 | High |
Key Observations :
Prebiotic and Immunomodulatory Effects
- This compound: Enhances growth of Bifidobacterium spp.
- Cellobiitol: Limited prebiotic activity due to β-1,4 linkage resistance to gut microbiota enzymes.
- Laminaripentaose : Activates macrophages via Dectin-1 receptors, used in antitumor adjuvant therapies .
Quality and Regulatory Considerations
Per guidelines for biosimilars and generics, this compound’s quality attributes (e.g., purity >98%, residual solvents <0.1%) must align with reference standards like laminaripentaose. Critical parameters include:
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